4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide
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Overview
Description
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide is a chemical compound with the molecular formula C12H14ClNO2. It is primarily used in research and development within the pharmaceutical industry. This compound is known for its unique structure, which includes a chloro-substituted benzamide core, an oxolane ring, and a piperidine sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the 4-chlorobenzamide core. This can be achieved through the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction. The oxolane derivative is reacted with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Attachment of the Piperidine Sulfonyl Group: The final step involves the sulfonylation of the benzamide with a piperidine sulfonyl chloride derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzamide core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(oxolan-2-ylmethyl)aniline
- 4-chloro-N-(oxolan-2-ylmethyl)benzamide
Uniqueness
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide is unique due to its combination of a chloro-substituted benzamide core, an oxolane ring, and a piperidine sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10,12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSQAOHORIKLKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3CCCO3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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